Z-N-Me-Ala-OH

Peptide Synthesis Orthogonal Protection Solution-Phase Chemistry

Z-N-Me-Ala-OH uniquely combines orthogonal Cbz protection with an Nα-methyl group, enabling sequential deprotection impossible with Fmoc or Boc analogs. The Cbz group is stable to TFA and piperidine, yet removed cleanly by hydrogenolysis (H₂, Pd/C). The N-methyl modification increases cis-amide bond population to ~20%, modulating backbone flexibility and enhancing proteolytic stability up to 5-fold. Crucially differentiates from N-Cbz-L-alanine (no conformational control) and Fmoc-N-Me-Ala-OH (incompatible with hydrogenolytic deprotection). The standard research-grade purity is 98%.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Cat. No. B554375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-N-Me-Ala-OH
SynonymsZ-N-Me-Ala-OH; 21691-41-8; (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)propanoicacid; Z-MeAla-OH; Z-N-methyl-L-alanine; ST51037464; L-Alanine,N-methyl-N-[(phenylmethoxy)carbonyl]-; Cbz-N-Methyl-L-Ala-OH; SCHEMBL381080; 00418_FLUKA; MolPort-003-925-055; QGEQKVZQPWSOTI-VIFPVBQESA-N; ZINC2526285; CZ-138; VA50548; AJ-37585; AK-81063; FT-0622859; ST24035804; Z5760; K-6174; (S)-2-(benzyloxycarbonyl-methyl-amino)-propionicacid; (2S)-2-[N-methyl(phenylmethoxy)carbonylamino]propanoicacid
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m0/s1
InChIKeyQGEQKVZQPWSOTI-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-N-Me-Ala-OH (CAS 21691-41-8): N-Cbz-Protected N-Methyl-L-Alanine for Orthogonal Peptide Synthesis


Z-N-Me-Ala-OH (N-[(Benzyloxy)carbonyl]-N-methyl-L-alanine) is an N-methylated amino acid derivative featuring a benzyloxycarbonyl (Cbz or Z) protecting group and an Nα-methyl substituent . With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g/mol, this compound serves as a protected building block in peptide synthesis, enabling the site-specific introduction of N-methylalanine residues into peptide sequences . The Cbz group provides orthogonal protection compatible with solution-phase and solid-phase peptide synthesis strategies, while the N-methyl modification alters the steric and conformational properties of the resulting peptide backbone .

Z-N-Me-Ala-OH: Why Fmoc-, Boc-, or Non-Methylated Cbz Analogs Cannot Substitute Without Consequence


Z-N-Me-Ala-OH occupies a unique intersection of orthogonal protecting group chemistry and conformational modification that cannot be replicated by simply substituting its closest analogs . The Cbz group is cleaved via catalytic hydrogenolysis (H₂, Pd/C), a condition orthogonal to both acid-labile Boc (cleaved by TFA) and base-labile Fmoc (cleaved by piperidine) protecting groups, enabling sequential deprotection strategies that would be impossible with a single protection scheme . Simultaneously, the Nα-methyl substituent fundamentally alters peptide backbone geometry: it increases the cis-amide bond population to approximately 20%, compared to <1% in non-methylated peptides, and introduces steric hindrance that reduces racemization during coupling [1]. A procurement decision that ignores either dimension—selecting N-Cbz-L-alanine (lacking N-methylation) or Fmoc-N-Me-Ala-OH (incompatible with hydrogenolytic deprotection)—introduces either unwanted conformational flexibility or synthetic incompatibility that cannot be remedied downstream.

Z-N-Me-Ala-OH Quantitative Differentiation Evidence: Protection Orthogonality, Conformational Control, and Coupling Integrity


Orthogonal Protection: Cbz Hydrogenolysis vs. Fmoc Base-Lability Enables Sequential Deprotection

Z-N-Me-Ala-OH employs the Cbz (benzyloxycarbonyl) protecting group, which is cleaved by catalytic hydrogenation (H₂, Pd/C), whereas the widely used Fmoc-N-Me-Ala-OH requires basic conditions (typically 20% piperidine in DMF) for deprotection . The Boc analog (Boc-N-Me-Ala-OH) is acid-labile and removed with TFA. These three protecting groups constitute a classic orthogonal set, enabling sequential deprotection in complex syntheses where multiple amines must be unmasked at different stages. The Cbz group is stable to both the acidic conditions that cleave Boc groups and the basic conditions that cleave Fmoc groups .

Peptide Synthesis Orthogonal Protection Solution-Phase Chemistry

N-Methylation Induces ~20% Cis-Amide Bond Population, Altering Peptide Backbone Conformation

The Nα-methyl group in Z-N-Me-Ala-OH fundamentally alters the cis-trans equilibrium of the amide bond formed upon incorporation into a peptide chain. Studies on dipeptides containing N-methylalanine residues demonstrate that approximately 20% of the N-methylamide bonds adopt the cis-configuration, compared to less than 1% for non-methylated amide bonds [1]. This increased cis population imposes conformational constraints that can stabilize turn structures, modify backbone flexibility, and alter the overall three-dimensional architecture of the peptide [2].

Peptide Conformation cis-trans Isomerism Structural Biology

Enhanced Proteolytic Stability: N-Methylation Extends Peptide Half-Life Up to 5-Fold in Model Systems

N-Methylation of amino acid residues is a validated strategy for increasing the resistance of peptides to enzymatic degradation. In a controlled study on a somatostatin cyclopeptide analog, multiple N-methylations increased the enzymatic half-life from 15.5 ± 2 minutes to 74 ± 6 minutes—a nearly 5-fold enhancement—without compromising biological activity or target selectivity [1]. While this specific data is from a cyclopeptide system rather than an isolated amino acid building block, it establishes the class-level principle that N-methylated residues confer proteolytic stability [2]. Z-N-Me-Ala-OH, as an N-methylalanine precursor, provides the synthetic entry point for incorporating this stability-enhancing modification.

Proteolytic Stability Peptide Therapeutics Metabolic Stability

β-C(sp³)–H Arylation Competence: Z-N-Me-Ala-OH Serves as a Substrate for Late-Stage Diversification

A 2023 study in Organic Letters demonstrated that both N-Cbz- and N-Fmoc-protected N-methylalanines (including Z-N-Me-Ala-OH and Fmoc-N-Me-Ala-OH) are competent substrates for Pd(II)-catalyzed β-C(sp³)–H arylation, exploiting the native carboxylate as a directing group [1]. This transformation enables direct arylation at the β-position of the alanine residue without requiring pre-functionalization. The study demonstrated the synthetic utility by generating nine analogues of the naturally occurring N-methylated cyclic peptide cycloaspeptide A. Notably, this functionalization is equally viable with both Cbz- and Fmoc-protected substrates, indicating that the choice of protecting group does not impede this diversification chemistry [1].

C–H Functionalization Peptide Diversification Late-Stage Modification

Z-N-Me-Ala-OH: Evidence-Based Application Scenarios for Peptide Synthesis and Drug Discovery


Orthogonal Protection Strategy: Multi-Step Synthesis of Complex Peptides Requiring Sequential Amine Deprotection

In synthetic routes where multiple protected amines must be unmasked at different stages, Z-N-Me-Ala-OH provides the Cbz-protected N-methylalanine residue. The Cbz group is stable to both acidic (TFA, used for Boc removal) and basic (piperidine, used for Fmoc removal) conditions, yet is cleanly removed by hydrogenolysis (H₂, Pd/C) . This orthogonality enables researchers to design synthetic sequences where the N-methylalanine amine remains protected while other protecting groups are sequentially removed, then is liberated at the optimal stage via hydrogenation. This scenario is directly supported by the established orthogonal protection profiles of Cbz, Boc, and Fmoc groups.

Conformationally Constrained Peptide Design: Inducing Turn Structures via cis-Amide Stabilization

The ~20% cis-amide bond population conferred by N-methylalanine residues is exploited in the design of peptides with specific secondary structures . Z-N-Me-Ala-OH enables the site-specific introduction of N-methylalanine into peptide sequences, thereby modulating backbone flexibility and favoring turn conformations . This application is particularly relevant for medicinal chemistry programs targeting protein-protein interactions, where constrained peptide geometries can enhance binding affinity and selectivity. The quantitative cis-trans equilibrium data provides a rational basis for incorporating this modification.

Proteolytically Stable Peptide Therapeutics: Extending In Vivo Half-Life Through N-Methyl Incorporation

For peptide-based drug candidates where rapid enzymatic degradation limits efficacy, Z-N-Me-Ala-OH serves as the building block for introducing N-methylalanine residues that enhance proteolytic stability. As demonstrated in somatostatin analogs, N-methylation can increase enzymatic half-life nearly 5-fold (from 15.5 ± 2 to 74 ± 6 minutes) . This application is validated by the class-level evidence that N-methylated peptides exhibit significantly improved resistance to proteolysis, a critical determinant of in vivo performance and dosing frequency.

Late-Stage Diversification: β-Arylation of N-Methylalanine-Containing Peptides via C–H Functionalization

Z-N-Me-Ala-OH can be incorporated into peptides that subsequently undergo Pd-catalyzed β-C(sp³)–H arylation for late-stage diversification . This strategy enables the generation of β-arylated N-methylalanine derivatives without requiring pre-functionalized building blocks, as demonstrated by the synthesis of nine cycloaspeptide A analogs. This application is directly supported by the 2023 Organic Letters study showing that both Cbz- and Fmoc-protected N-methylalanines are competent substrates for this transformation.

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